molecular formula C33H25N3O2S B13709824 10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile

10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile

Cat. No.: B13709824
M. Wt: 527.6 g/mol
InChI Key: GIPMJAJMHDHGJE-UHFFFAOYSA-N
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Description

10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenothiazine core, which is a tricyclic structure, and is substituted with bis(4-methoxyphenyl)amino and carbonitrile groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Bis(4-methoxyphenyl)amino Group: This step involves the reaction of the phenothiazine core with 4-methoxyaniline in the presence of a suitable catalyst.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine: Lacks the carbonitrile group but shares similar structural features.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar bis(4-methoxyphenyl)amino group but differs in the core structure.

Uniqueness

10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile is unique due to the combination of its phenothiazine core and the presence of both bis(4-methoxyphenyl)amino and carbonitrile groups

Properties

Molecular Formula

C33H25N3O2S

Molecular Weight

527.6 g/mol

IUPAC Name

10-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenothiazine-2-carbonitrile

InChI

InChI=1S/C33H25N3O2S/c1-37-28-16-12-25(13-17-28)35(26-14-18-29(38-2)19-15-26)24-8-10-27(11-9-24)36-30-5-3-4-6-32(30)39-33-20-7-23(22-34)21-31(33)36/h3-21H,1-2H3

InChI Key

GIPMJAJMHDHGJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C#N)C6=CC=C(C=C6)OC

Origin of Product

United States

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